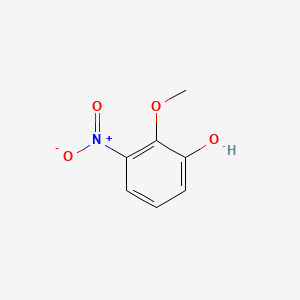

2-Methoxy-3-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBITFUVSELQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546594 | |

| Record name | 2-Methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-71-8, 38886-21-4 | |

| Record name | 2-Methoxy-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 3 Nitrophenol

Classical and Regioselective Synthesis Approaches

Classical methods for synthesizing 2-Methoxy-3-nitrophenol rely on well-established organic reactions, including electrophilic aromatic substitution, methylation, and demethylation. The key challenge in these syntheses is often achieving the desired regioselectivity, placing the nitro and methoxy (B1213986) groups in the correct positions on the phenol (B47542) ring.

Nitration Strategies for Phenolic Precursors

Direct nitration of a phenolic precursor is a common strategy for introducing a nitro group onto an aromatic ring. The hydroxyl and methoxy groups are both activating and ortho-, para-directing, which requires careful control of reaction conditions to achieve the desired 3-nitro isomer.

Cerium(IV) Ammonium Nitrate (B79036) (CAN)-Mediated Nitration of 3-Methoxyphenol

Cerium(IV) ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that can also serve as an effective nitrating reagent for activated aromatic systems. wikipedia.orgorganic-chemistry.orgnih.gov The reaction of CAN with aromatic compounds in solvents like acetonitrile can lead to nitration. rsc.org For a substrate like 3-methoxyphenol, the electron-donating nature of both the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic attack. The CAN-mediated reaction is believed to proceed through radical cation intermediates. nih.gov This method offers an alternative to traditional mixed-acid (HNO₃/H₂SO₄) nitration, which can sometimes lead to over-oxidation or undesired isomers with highly activated substrates like phenols. quora.com

Nitration of Related Methylated Aminobenzenes

An indirect route to forming the nitrophenol structure involves the nitration of an aniline derivative, followed by conversion of the amino group into a hydroxyl group. For instance, a precursor such as 2-amino-6-methylanisole can be nitrated. chemicalbook.com The resulting nitro-substituted aminobenzene can then undergo a diazotization reaction, typically using sodium nitrite (B80452) in an acidic solution, to form a diazonium salt. Subsequent heating of the diazonium salt solution (a process known as the Sandmeyer reaction or simply thermal decomposition in water) replaces the diazonium group with a hydroxyl group, yielding the target this compound.

Methylation of Nitroresorcinol Derivatives

A highly effective and regioselective method for the synthesis of this compound starts with 2-nitroresorcinol (B108372). This approach involves the selective methylation of one of the two hydroxyl groups. A patented process describes reacting 2-nitroresorcinol with dimethyl sulphate in a dilute caustic alkali solution. google.com By controlling the stoichiometry and temperature, one of the hydroxyl groups can be preferentially methylated. The reaction is typically maintained at a temperature below 40°C to achieve a good yield of the desired monomethylated product. google.com Any unreacted 2-nitroresorcinol can be separated from the product by fractional distillation. google.com

Table 1: Reaction Conditions for Methylation of 2-Nitroresorcinol

| Parameter | Condition |

| Starting Material | 2-Nitroresorcinol |

| Methylating Agent | Dimethyl Sulphate |

| Solvent/Medium | Dilute Caustic Alkali |

| Molar Ratio (Substrate:Reagent) | Approx. 1 : 1.5 |

| Temperature | Below 40°C |

| Yield | 54.5% |

Data sourced from Google Patents. google.com

Demethylation Pathways of Dimethyl Ethers

Table 2: Reaction Conditions for Demethylation of 1,3-Dimethoxy-2-nitrobenzene

| Parameter | Condition |

| Starting Material | 1,3-Dimethoxy-2-nitrobenzene |

| Demethylating Agent | Anhydrous Aluminum Chloride |

| Solvent | Dry Benzene (B151609) |

| Reaction Condition | Reflux for 2 hours |

| Work-up | Hydrolysis with Hydrochloric Acid |

Data sourced from Google Patents. google.com

Advanced and High-Efficiency Synthetic Techniques

Modern synthetic chemistry seeks to develop methodologies that are not only efficient in terms of yield but also environmentally benign and operationally simple. For the synthesis of this compound, advanced techniques could focus on improving the selectivity of nitration or employing cleaner methylation and demethylation agents.

One area of advancement is the use of heterogeneous catalyst systems for nitration. For example, solid inorganic acidic salts like NaHSO₄·H₂O or Mg(HSO₄)₂ combined with sodium nitrate and wet SiO₂ can serve as an effective and mild nitrating system for phenols. mdpi.com This method offers advantages such as simple experimental procedures, mild reaction conditions at room temperature, and minimization of chemical waste, as the solid catalyst can be easily filtered off. mdpi.com Such a system could potentially be adapted for the regioselective nitration of 3-methoxyphenol, offering a more sustainable alternative to traditional methods.

Furthermore, general advancements in organic synthesis, such as microwave-assisted reactions, could be applied to enhance the efficiency of the methylation and demethylation steps. Microwave irradiation can often dramatically reduce reaction times and improve yields. For instance, the aromatic nucleophilic substitution of dimethoxynitrobenzenes has been investigated under microwave irradiation, showing significant rate enhancements. researchgate.net Applying this technology to the methylation of 2-nitroresorcinol or the demethylation of 1,3-dimethoxy-2-nitrobenzene could lead to a more rapid and efficient synthesis of this compound.

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved product consistency. flinders.edu.aumtak.hu While a specific continuous flow synthesis for this compound is not extensively detailed in the literature, a closely related process for a key intermediate, 4-fluoro-2-methoxy-5-nitrophenol, demonstrates the applicability and efficiency of this methodology. acs.org

The benefits of such a system include the ability to handle potentially hazardous reagents and intermediates in small, controlled volumes within the microreactor, minimizing safety risks. mtak.hu Furthermore, the precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. flinders.edu.au In-line purification and analysis can also be integrated into multi-step flow systems, further streamlining the manufacturing process. flinders.edu.au

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Prolonged | 234 seconds (total residence time) |

| Total Yield | Typically lower | 85.6% |

| Safety | Higher risks with larger volumes | Significantly improved process safety |

| Process Control | Less precise | High precision over temperature and time |

Photochemical Substitution Reactions for Aromatic Nitrophenols

Photochemical reactions offer an alternative pathway for the synthesis and modification of aromatic compounds, driven by the energy of light. In the context of aromatic nitrophenols, photosubstitution reactions can lead to unique product distributions that are often different from those obtained under thermal conditions. iupac.orgyoutube.com The charge distribution in an aromatic molecule differs between its ground state and its electronically excited state. This difference in electron density can alter the regioselectivity of nucleophilic substitution reactions. iupac.orgyoutube.com

For instance, in the case of 3,4-dimethoxynitrobenzene, a compound structurally related to this compound, nucleophilic substitution with hydroxide ions under thermal conditions typically results in the replacement of the methoxy group at the 4-position. youtube.com However, when the reaction is carried out under photochemical conditions (i.e., irradiation with ultraviolet light), the substitution occurs preferentially at the 3-position. youtube.com This demonstrates the power of photochemistry to control the position of substitution on a substituted aromatic ring.

The quantum yields for the disappearance of aromatic nitro compounds in such reactions are often low, on the order of 10⁻³, indicating that the primary process is the deactivation of the excited molecule back to its ground state. dtic.mil Nevertheless, the products formed, such as nitrophenols and nitroso compounds, highlight the synthetic utility of these reactions. dtic.mil The specific solvent used can also influence the photochemical reactivity of nitrophenols. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjarr.comignited.in The application of these principles to the synthesis of this compound involves considering environmentally friendly solvents and alternative energy sources to drive reactions.

Environmentally Benign Solvent Systems

Solvents are a major contributor to the waste generated in the chemical industry. jddhs.comunitar.org Green chemistry encourages the use of safer, more environmentally benign solvents. wjarr.comnih.gov For reactions involving nitrophenols, several greener solvent alternatives can be considered.

Water is an ideal green solvent due to its availability, non-toxicity, and safety. garph.co.uk However, the low solubility of many organic compounds in water can be a limitation. garph.co.uk Other solvents considered to be more environmentally friendly include acetone, ethanol, methanol, and ethyl acetate. researchgate.netthecalculatedchemist.com For instance, acetone is a polar aprotic solvent with moderate polarity capable of dissolving a wide range of compounds, while ethanol and methanol are polar protic solvents suitable for various extractions and reactions. researchgate.net The choice of solvent depends on the specific reaction conditions and the polarity of the reactants and products. researchgate.net In some cases, reactions can be performed "neat," without any solvent, which is an even more environmentally friendly approach. nih.gov

| Solvent | Type | Key Benefits |

|---|---|---|

| Water | Polar Protic | Non-toxic, non-flammable, inexpensive |

| Ethanol | Polar Protic | Renewable resource, less toxic than methanol |

| Acetone | Polar Aprotic | Low toxicity, biodegradable, good solvency |

| Ethyl Acetate | Moderately Polar | Lower toxicity, pleasant odor, biodegradable |

| Supercritical CO₂ | Non-polar | Non-toxic, non-flammable, easily removed |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govat.uachemicaljournals.combeilstein-journals.org This technique aligns with green chemistry principles by improving energy efficiency. jddhs.com

A study on the microwave-assisted nitration of phenol to produce para-nitrophenol demonstrated the effectiveness of this method. The reaction, using calcium nitrate and acetic acid as nitrating agents, was completed in just one minute with a high yield of 89%. orientjchem.org This rapid, efficient, and environmentally safer method avoids the use of highly corrosive nitric and sulfuric acids typically employed in traditional nitration reactions. chemicaljournals.comorientjchem.org The application of MAOS to the synthesis of this compound could similarly offer a faster and more sustainable route. The benefits of MAOS are particularly evident in multicomponent reactions, where it can significantly enhance reaction rates and yields. nih.gov

Ultrasonic Irradiation Applications

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source for synthesis. nih.gov The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. scispace.com

Ultrasonic irradiation has been shown to be effective in the degradation of p-nitrophenol in aqueous solutions, primarily through denitration. scispace.com While this demonstrates the power of ultrasound to break chemical bonds, this energy can also be harnessed for synthetic purposes. The use of ultrasound aligns with green chemistry principles by reducing reliance on hazardous chemicals and minimizing waste generation. nih.gov In some cases, combining ultrasound with other techniques, such as ozonation or photocatalysis, can lead to synergistic effects, further enhancing reaction rates. nih.gov The application of ultrasonic irradiation could offer a novel and green pathway for the synthesis of this compound.

Mechanochemical Synthesis and Ball Milling Techniques

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent technique is inherently a green chemistry approach as it significantly reduces or eliminates the need for bulk solvents. Ball milling is a common technique where reactants are placed in a container with balls, and the mechanical energy from the rotation or shaking of the container drives the reaction.

This method has been successfully applied to the synthesis of a variety of materials, including nanoparticulate metal oxides. nih.gov For example, the mechanochemical dehydration of boehmite can produce α-Al₂O₃ with a high surface area at room temperature, a process that would typically require high-temperature calcination. nih.gov While the application of mechanochemistry to the synthesis of this compound is not yet reported, the principles of this technique suggest its potential as a sustainable and efficient synthetic route. The direct condensation of reagents in a solid state can lead to high yields and reduced waste, making it an attractive area for future research in the synthesis of fine chemicals.

Photocatalysis and Natural Catalyst Utilization

The synthesis of nitrophenols, including this compound, is increasingly exploring avenues that align with the principles of green chemistry, aiming to reduce hazardous waste and employ milder reaction conditions. Among these emerging strategies, photocatalysis and the use of natural catalysts present promising alternatives to traditional nitration methods that often rely on harsh acids.

Photocatalysis in Aromatic Nitration

Photocatalysis involves the use of a semiconductor material that, upon absorbing light, generates reactive oxygen species capable of driving chemical reactions. While extensively studied for the degradation of nitrophenols in wastewater, its application in the synthesis of these compounds is a less explored area. The concept involves the photo-induced generation of nitrating species from precursors like nitrogen dioxide under mild conditions. This approach has the potential to offer a more controlled and environmentally benign route to nitrated aromatic compounds. However, specific methodologies for the direct photocatalytic synthesis of this compound have not been extensively reported in scientific literature. General studies on the photocatalytic nitration of phenols suggest that the regioselectivity of the reaction can be influenced by the catalyst and reaction conditions, but the synthesis of the 3-nitro isomer of 2-methoxyphenol remains a specific challenge that requires further investigation.

Natural Catalyst Utilization in Aromatic Nitration

The use of natural catalysts, particularly enzymes, offers a highly selective and environmentally friendly approach to aromatic nitration. Biocatalysis operates under mild temperature and pH conditions, minimizing the formation of unwanted byproducts. nih.gov

Enzymatic Nitration with Peroxidases:

Peroxidases, such as horseradish peroxidase (HRP), have been shown to catalyze the nitration of phenolic compounds in the presence of hydrogen peroxide and a nitrite source. nih.gov The proposed mechanism involves the enzymatic generation of a phenoxy radical and a nitrogen dioxide radical, which then combine to form nitrophenol isomers. acs.org Studies on the HRP-catalyzed nitration of phenol have demonstrated the formation of both 2-nitrophenol (B165410) and 4-nitrophenol (B140041). researchgate.net When applied to 2-methoxyphenol (guaiacol), research has primarily focused on its oxidation and polymerization, with nitration being a less common application. nih.govnih.gov

Enzymatic Nitration with Cytochrome P450s:

Cytochrome P450 enzymes are another class of biocatalysts capable of performing nitration reactions. nih.govnih.govacs.org These enzymes are known for their high regio- and stereoselectivity in various oxidative reactions. nih.govacs.org Specific subfamilies of cytochrome P450, such as TxtE, have been identified to catalyze the direct nitration of aromatic amino acids like L-tryptophan. nih.govnih.govacs.orgsemanticscholar.org The mechanism involves the activation of molecular oxygen and nitric oxide to form a potent nitrating species. nih.govacs.org

While the enzymatic nitration of the parent compound, phenol, and other substituted phenols has been demonstrated, the specific biocatalytic synthesis of this compound is not a focus of the current body of research. Studies on the biocatalytic nitration of 2-methoxyphenol have indicated a strong preference for the formation of 4-nitroguaiacol and 6-nitroguaiacol, with no significant production of the 3-nitro isomer. The regioselectivity is largely dictated by the electronic and steric properties of the substrate and the active site of the enzyme. acs.org

The following table summarizes the findings on the biocatalytic nitration of 2-methoxyphenol (guaiacol).

| Catalyst/Enzyme System | Substrate | Nitrating Agent | Major Products | Reference |

| Horseradish Peroxidase (HRP) / H₂O₂ | Phenol | Sodium Nitrite | 2-nitrophenol, 4-nitrophenol | researchgate.net |

| Soybean Peroxidase (SBP) / H₂O₂ | 4'-hydroxy-3'-methylacetophenone | Sodium Nitrite | Ortho and para nitrated products | researchgate.net |

| Cytochrome P450 TxtE | L-Tryptophan | O₂ / NO | 4-nitro-L-tryptophan | nih.govacs.org |

| Cytochrome P450 RufO | L-Tyrosine | O₂ / NO | 3-nitro-L-tyrosine | acs.org |

Reactivity and Mechanistic Studies of 2 Methoxy 3 Nitrophenol

Mechanistic Investigations of Nitro Group Transformations

The nitro group of 2-Methoxy-3-nitrophenol is a key site for chemical modification, primarily through reduction to an amino group. The presence of the hydroxyl and methoxy (B1213986) substituents can influence the reaction pathways and selectivity of these transformations.

Catalytic Hydrogenation Pathways to Aminophenol Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. masterorganicchemistry.comcommonorganicchemistry.com The generally accepted mechanism for the catalytic hydrogenation of a nitro group proceeds through a series of intermediates. The reaction is initiated by the adsorption of the nitro compound and hydrogen onto the catalyst surface. This is followed by a stepwise reduction, likely involving nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield the amine.

For this compound, catalytic hydrogenation would be expected to yield 3-amino-2-methoxyphenol (B1283013). The reaction pathway can be depicted as follows:

Reaction Pathway for the Catalytic Hydrogenation of this compound

| Step | Reactant | Reagents | Intermediate(s) | Product |

|---|

The specific conditions of the hydrogenation, such as the choice of catalyst, solvent, temperature, and pressure, can influence the reaction rate and the potential for the formation of side products.

Chemical Reduction Mechanisms (e.g., Fe/HCl)

Chemical reduction using metals in acidic media, such as iron (Fe) and hydrochloric acid (HCl), is a classic and effective method for the conversion of aromatic nitro compounds to primary amines. masterorganicchemistry.comacsgcipr.orgvedantu.com The mechanism of this reaction involves the transfer of electrons from the metal to the nitro group.

The reaction is believed to proceed through the following steps:

Electron Transfer: Iron metal donates electrons to the nitro group of this compound.

Protonation: The resulting species is protonated by the acidic medium (HCl).

Stepwise Reduction: A series of electron transfer and protonation steps lead to the formation of nitroso and hydroxylamine intermediates.

Final Product Formation: Further reduction of the hydroxylamine intermediate yields the corresponding aminophenol, 3-amino-2-methoxyphenol.

This method is often favored for its reliability and the low cost of the reagents.

Influence of Substituent Effects on Reduction Selectivity

The presence of multiple functional groups on the aromatic ring of this compound can influence the selectivity of the nitro group reduction. In polynitrophenols and their ethers, it has been observed that a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. This preference can be attributed to the electronic effects and potential for chelation of the substituents with the reducing agent or catalyst.

In the case of this compound, the nitro group is ortho to the methoxy group. This proximity could lead to a directed reduction, potentially enhancing the rate and selectivity of the conversion to 3-amino-2-methoxyphenol compared to isomers where the nitro group is not in such a position. The electron-donating nature of the methoxy group increases the electron density on the nitro group, which can affect its interaction with the reducing species.

Aromatic Substitution Reactivity

The existing substituents on the this compound ring govern its reactivity towards both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

For a nucleophilic aromatic substitution to occur on this compound, a suitable leaving group would need to be present on the ring. The nitro group itself is a poor leaving group. However, if a halide were present at a position activated by the nitro group (ortho or para), SNAr could be a viable pathway. The nitro group at the 3-position would strongly activate the positions ortho and para to it for nucleophilic attack.

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring.

The rate of SNAr reactions is highly dependent on the nature of the electron-withdrawing groups, the leaving group, and the nucleophile.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring. wikipedia.org

In this compound, we have three substituents to consider:

Hydroxyl (-OH) group: A strongly activating, ortho, para-director. lkouniv.ac.inminia.edu.eglibretexts.org

Methoxy (-OCH₃) group: A strongly activating, ortho, para-director. minia.edu.eglibretexts.org

Nitro (-NO₂) group: A strongly deactivating, meta-director. libretexts.orgquora.com

The directing effects of these groups will determine the position of any incoming electrophile. The powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups will dominate over the deactivating and meta-directing effect of the nitro group. lkouniv.ac.in

Considering the positions of the existing groups:

The hydroxyl group at C1 directs electrophiles to C2 (occupied), C4, and C6.

The methoxy group at C2 directs electrophiles to C1 (occupied), C3 (occupied), and C5.

The nitro group at C3 directs electrophiles to C1 (occupied) and C5.

Based on the combined influence of these groups, the most likely positions for electrophilic attack are C4 , C5 , and C6 . The strongest activation is provided by the hydroxyl and methoxy groups. The position at C5 is directed by both the methoxy (para) and nitro (meta) groups, making it a potentially favorable site. The positions at C4 and C6 are strongly activated by the hydroxyl group (para and ortho, respectively). Steric hindrance from the existing substituents may also play a role in determining the final product distribution.

Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | C1 | Activating (+R > -I) | Ortho, Para |

| -OCH₃ | C2 | Activating (+R > -I) | Ortho, Para |

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C4 | Activated by -OH (para) | Favorable |

| C5 | Activated by -OCH₃ (para), Directed by -NO₂ (meta) | Favorable |

Photoreactivity and Degradation Mechanisms

The presence of both a nitro group and a methoxy group on the phenolic ring suggests a complex photoreactivity for this compound, influenced by the electronic interplay between these substituents.

Photoinduced Denitration Processes

Excited State Dynamics and Photoproduct Formation

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent dynamics are complex and can involve several competing pathways, including internal conversion, intersystem crossing to a triplet state, and photochemical reaction. kaust.edu.sarsc.org The excited-state dynamics of nitrophenols are known to be ultrafast, often occurring on the femtosecond to picosecond timescale. mdpi.com

For nitroaromatic compounds in general, the excited state can lead to the formation of various photoproducts. researchgate.net These can arise from intramolecular rearrangement, reaction with the solvent, or other dissolved species. The substitution pattern and the nature of the solvent play a crucial role in determining the major photoproducts. kaust.edu.sarsc.org For instance, the position of the nitro group relative to the hydroxyl and methoxy groups will dictate the electron distribution in the excited state and, consequently, the likely reaction pathways.

Radical-Mediated Reaction Pathways in Aqueous Phase

In the aqueous phase, the photolysis of nitrophenols can generate a variety of radical species, including hydroxyl radicals (•OH) and phenoxyl radicals. These highly reactive species can initiate a cascade of secondary reactions, leading to the formation of a complex mixture of degradation products. The reaction pathways are influenced by factors such as pH, the presence of dissolved oxygen, and other organic and inorganic constituents in the water. For nitrophenols, radical-mediated processes can lead to hydroxylation of the aromatic ring, ring-opening, and polymerization.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is characterized by its susceptibility to both oxidation and reduction reactions, primarily involving the phenol (B47542) and nitro functional groups.

Interactions with Sulfate (B86663) Radical-Anions

Sulfate radical-anions (SO₄•⁻) are strong oxidants that can be present in atmospheric waters and are used in advanced oxidation processes for water treatment. Nitrophenols have been shown to react rapidly with sulfate radical-anions in aqueous solutions. mdpi.com The reaction is initiated by an electron transfer from the nitrophenol to the sulfate radical, forming a phenoxyl radical.

While a specific rate constant for this compound is not available, a study on other nitrophenols provides insight into the reactivity. The rate constants for the reaction of various nitrophenols with sulfate radical-anions are presented in the table below. mdpi.com

| Compound | Rate Constant (M⁻¹s⁻¹) |

| 2-Nitrophenol (B165410) | 9.08 × 10⁸ |

| 3-Nitrophenol | 1.72 × 10⁹ |

| 4-Nitrophenol (B140041) | 6.60 × 10⁸ |

| 2,4-Dinitrophenol | 2.86 × 10⁸ |

| 2,4,6-Trinitrophenol | 7.10 × 10⁷ |

This interactive data table is based on data from a study on the aqueous reactions of sulfate radical-anions with nitrophenols. mdpi.com

The reactivity is influenced by the substitution pattern on the phenol ring, with the rate constants correlating with the electron-donating or -withdrawing nature of the substituents. mdpi.com It is expected that this compound would also exhibit high reactivity towards sulfate radical-anions.

Autoxidation Processes

Autoxidation, or the reaction with molecular oxygen, of phenolic compounds can be a significant degradation pathway. While specific studies on the autoxidation of this compound are not available, research on related methoxyphenols indicates that these compounds can undergo autoxidation to form various products, including quinones and coupled dimers. capes.gov.br The process is often initiated by the formation of a phenoxyl radical, which can then react with oxygen to form peroxy radicals and subsequently other oxidized products. The presence of both a methoxy and a nitro group on the aromatic ring of this compound would be expected to influence the rate and products of autoxidation compared to simpler methoxyphenols.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Spectroscopic and Chromatographic Analysis

Direct analysis of polar compounds like 2-Methoxy-3-nitrophenol using techniques such as gas chromatography-mass spectrometry (GC-MS) can be challenging. The high polarity imparted by the phenolic hydroxyl group can lead to poor peak shape, thermal degradation, and undesirable interactions with the chromatographic system. chemicalbook.com Chemical derivatization is employed to convert the analyte into a less polar and more volatile form, thereby improving its chromatographic behavior and detection sensitivity. chemicalbook.comgoogle.com

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the phenolic hydroxyl group in this compound. cdnsciencepub.com This process involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. cdnsciencepub.com The resulting TMS ether derivative is significantly more volatile and thermally stable, making it highly suitable for GC-MS analysis. osu.edu

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used due to their reactivity and the volatility of their byproducts. chemicalbook.comnih.gov The reaction converts the polar hydroxyl group into a non-polar TMS ether, enhancing volatility and reducing interactions with the GC column. cdnsciencepub.comnih.gov While specific studies detailing the silylation of this compound are not prevalent, the general mechanism is well-established for nitrophenols. chemicalbook.com The reaction is typically a nucleophilic substitution where the phenolic oxygen attacks the silicon atom of the silylating agent. osu.edu For sterically hindered phenols, the addition of a catalyst like trimethylchlorosilane (TMCS) can improve the reaction yield. cdnsciencepub.com The mass spectra of the resulting O-trimethylsilyl derivatives generally show characteristic ions, such as the molecular ion (M+) and a prominent fragment from the loss of a methyl group (M-15)+, which are useful for identification and quantification in selected ion monitoring (SIM) mode. chemicalbook.com

Table 1: Common Silylation Reagents for Derivatization of this compound This table is illustrative and based on general reactivity of phenols and nitrophenols.

| Reagent Name | Abbreviation | Structure of Reagent | Expected Derivative of this compound |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | 2-Methoxy-3-nitro-1-(trimethylsilyloxy)benzene |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | CF₃C(N(CH₃)Si(CH₃)₃)=O | 2-Methoxy-3-nitro-1-(trimethylsilyloxy)benzene |

| N-trimethylsilylimidazole | TMSI | C₆H₁₂N₂Si | 2-Methoxy-3-nitro-1-(trimethylsilyloxy)benzene |

Alkylation, particularly methylation, is another key strategy to derivatize this compound for chromatographic analysis. This process involves converting the acidic phenolic hydroxyl group into an ether, which reduces polarity and increases volatility. A classic and effective reagent for this transformation is diazomethane. It readily reacts with phenols to yield methyl ethers with high efficiency. researchgate.net

An alternative and often safer reagent is (trimethylsilyl)diazomethane. acs.org This reagent has been successfully used for the methylation of various nitrophenols prior to GC-MS analysis, resulting in sharp, well-defined chromatographic peaks and significantly lower detection limits compared to the underivatized compounds. acs.org The methylation of this compound would yield 1,2-dimethoxy-3-nitrobenzene. This derivative, being less polar and more volatile, is expected to exhibit improved chromatographic performance, enabling more accurate and sensitive quantification. acs.org

For derivatization to be effective for quantitative analysis, the reaction must be rapid, reproducible, and proceed to completion with minimal side-product formation. google.com The selection of the appropriate derivatization reagent is paramount. For silylation, reagents like BSTFA and MSTFA are often preferred because they are highly reactive and their byproducts are volatile, minimizing interference during chromatographic analysis. chemicalbook.comnih.gov

Reaction conditions must be carefully optimized. This includes factors such as the solvent, temperature, reaction time, and the ratio of reagent to analyte. For instance, "flash-heater derivatization," where the analyte and reagent are co-injected into a heated GC inlet, can provide rapid and complete derivatization for nitrophenols. chemicalbook.com The stability of the resulting derivative is also a critical consideration; for example, some O-acetate and O-ethyl ether derivatives of nitrophenols have shown susceptibility to hydrolysis, which can compromise analytical accuracy. The use of an internal standard, a compound with similar chemical properties to the analyte that is added in a known amount to the sample, is crucial for correcting variations in derivatization yield and injection volume, thus ensuring the precision and accuracy of the quantitative method. chemicalbook.com

Functional Group Interconversions for Derivative Synthesis

Beyond preparing derivatives for analysis, the functional groups of this compound can be chemically transformed to synthesize new compounds with potentially novel properties or applications. These interconversions target the nitro and phenolic hydroxyl groups to build more complex molecular architectures.

The nitro group is a versatile functional group that can be converted into various other nitrogen-containing moieties. The most common transformation is its reduction to an amino group (-NH₂). One established method for this conversion involves using reducing agents such as iron powder in the presence of an acid like hydrochloric acid. This reaction effectively transforms this compound into 2-amino-3-methoxyphenol. This resulting aminophenol is a valuable synthetic intermediate, serving as a precursor for more complex molecules, including heterocyclic compounds and kinase inhibitors.

The reduction can also be controlled to yield intermediate species. For example, chemoselective reduction of nitroaromatic compounds can produce hydroxylamine (B1172632) derivatives. While this specific reaction has not been detailed for this compound, it represents a potential pathway for creating derivatives with different reactivity profiles.

The phenolic hydroxyl group of this compound is a prime site for modification to generate a wide array of derivatives. As a nucleophile, it can readily participate in reactions like etherification and esterification.

A specific example of modifying this group is its reaction with (chloromethyl)dimethylphosphine oxide in the presence of a base like potassium carbonate. google.com This reaction results in the formation of an ether linkage at the phenolic oxygen, attaching a phosphine (B1218219) oxide moiety to the aromatic ring. google.com This type of modification is often employed in medicinal chemistry to synthesize compounds with specific biological activities, such as kinase inhibitors. google.com

Table 2: Examples of Functional Group Interconversions for this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| Nitro Group | Reduction | Iron powder, Hydrochloric acid | 2-Amino-3-methoxyphenol |

| Phenolic Hydroxyl Group | Etherification | (Chloromethyl)dimethylphosphine oxide, K₂CO₃, DMF, 80°C google.com | {[(2-Methoxy-3-nitrophenoxy)methyl]dimethylphosphine oxide} |

| Phenolic Hydroxyl Group | Methylation (Illustrative) | Dimethyl sulphate, Alkali google.com | 1,2-Dimethoxy-3-nitrobenzene |

Derivatization through the Methoxy (B1213986) Group

The methoxy group (–OCH₃) of this compound, while generally stable, presents a key site for strategic derivatization, primarily through ether cleavage reactions. This transformation, specifically O-demethylation, converts the methoxy group into a hydroxyl group, yielding 3-nitrocatechol. This derivatization is significant for both synthetic and analytical applications as it alters the compound's polarity, acidity, and potential for further reactions. The cleavage of the aryl methyl ether bond in this compound is typically achieved under relatively harsh conditions, reflecting the general stability of such ethers.

For synthetic purposes, the conversion to 3-nitrocatechol is a valuable step. 3-Nitrocatechol itself is an important precursor in the synthesis of various more complex molecules, including pharmaceuticals and other specialty chemicals. The presence of two adjacent hydroxyl groups in 3-nitrocatechol allows for a range of subsequent reactions, such as the formation of cyclic ethers or esters, which are not possible with the parent compound.

From an analytical perspective, the derivatization of the methoxy group can be employed to enhance detectability or improve chromatographic separation. While less common than derivatization of the phenolic hydroxyl group, converting the methoxy group can alter the molecule's volatility or introduce a functionality that is more amenable to specific detection methods.

The primary strategy for derivatizing the methoxy group of this compound is O-demethylation. A number of reagents and conditions have been developed for the cleavage of aryl methyl ethers, and these can be applied to this compound. The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

One of the most common and effective methods for the demethylation of aryl methyl ethers is the use of strong Lewis acids. Reagents such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are frequently employed. These Lewis acids coordinate to the oxygen atom of the methoxy group, making the methyl group more susceptible to nucleophilic attack. For instance, in a process related to the synthesis of this compound, the demethylation of a byproduct, 2,6-dimethoxynitrobenzene, is carried out using anhydrous aluminum chloride in a suitable solvent like dry benzene (B151609), followed by hydrolysis to yield the desired product. This demonstrates the feasibility of using aluminum chloride for cleaving the methoxy group in a closely related nitroaromatic compound.

Another established method for demethylation involves the use of strong protic acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). These reactions typically require high temperatures and can be quite harsh, but they are effective. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.

The use of pyridine (B92270) hydrochloride is another classical method for the demethylation of aryl methyl ethers. This reagent is particularly useful as it can be used at high temperatures without the need for a separate solvent. The reaction involves heating the substrate with molten pyridine hydrochloride, which acts as both an acid catalyst and a nucleophile.

Furthermore, nucleophilic cleavage using thiols, often in the presence of a base, provides an alternative route for demethylation. Thiolates are strong nucleophiles that can attack the methyl group of the ether, leading to the formation of a phenol (B47542) and a dialkyl sulfide. This method can sometimes offer milder reaction conditions compared to the strong acid methods.

The following table summarizes various research findings on the demethylation of aryl methyl ethers, with a focus on conditions that are applicable to this compound.

| Reagent/Method | Substrate (if not this compound) | Reaction Conditions | Product | Key Findings |

|---|---|---|---|---|

| Anhydrous Aluminum Chloride (AlCl₃) | 2,6-Dimethoxynitrobenzene | Reflux in dry benzene for 2 hours, followed by hydrolysis with hydrochloric acid. | This compound | Demonstrates the effectiveness of AlCl₃ in cleaving a methoxy group in a closely related nitroaromatic compound to produce the target molecule. |

| Boron Tribromide (BBr₃) | General Aryl Methyl Ethers | Typically in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), often at low temperatures (e.g., -78 °C to room temperature). | Corresponding Phenol | A versatile and widely used reagent for O-demethylation under relatively mild conditions. |

| Pyridine Hydrochloride | General Aryl Methyl Ethers | Heating the substrate with molten pyridine hydrochloride, often at temperatures around 200-220 °C. | Corresponding Phenol | A classic, solvent-free method suitable for thermally stable compounds. |

| Hydrobromic Acid (HBr) | General Aryl Methyl Ethers | Refluxing in concentrated HBr, sometimes with acetic acid as a co-solvent. | Corresponding Phenol | An effective but harsh method requiring high temperatures. |

| Thiophenol/Potassium Carbonate | General Aryl Methyl Ethers | Heating in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at around 190 °C. | Corresponding Phenol | A nucleophilic cleavage method that can be chemoselective under nearly neutral conditions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For a molecule like 2-Methoxy-3-nitrophenol, these methods can predict its geometry, electronic properties, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov The choice of the functional and basis set is critical for obtaining reliable results. For substituted phenols and nitroaromatic compounds, the B3LYP hybrid functional is widely used as it often provides a good description of molecular geometries and electronic properties. researchgate.netstuba.skresearchgate.netnih.gov

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(2df,2p), are commonly employed. researchgate.netmdpi.com The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like this compound. These functions allow for a more flexible description of the electron density distribution.

A typical DFT calculation for this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure can then be used for subsequent calculations of various molecular properties.

Table 1: Representative Functionals and Basis Sets for DFT Calculations of Substituted Phenols

| Component | Common Choices | Rationale for Use with this compound |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | B3LYP is a versatile and widely used hybrid functional that often yields accurate geometries and energies for organic molecules. researchgate.netstuba.skresearchgate.netnih.gov PBE0 and M06-2X can offer improved performance for specific properties like non-covalent interactions or electronic excitations. uci.edu |

| Basis Set | 6-311G(d,p), 6-311++G(d,p), aug-cc-pVDZ | Pople-style basis sets like 6-311++G(d,p) provide a good balance of accuracy and computational efficiency for molecules of this size. researchgate.net The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately modeling the electron distribution in the presence of electronegative oxygen and nitrogen atoms. |

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.eduyoutube.com TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and major orbital contributions for electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. nih.govresearchgate.net

The choice of functional is particularly important for TD-DFT calculations, as some functionals can perform better than others for specific types of electronic transitions, such as charge-transfer excitations. youtube.com For nitroaromatic compounds, functionals like B3LYP and PBE0 have been shown to provide reasonable predictions of their electronic spectra. uci.edu The calculations can also be performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent on the electronic transitions.

Electronic Structure and Chemical Bonding Analysis

A detailed analysis of the electronic structure of this compound provides a deeper understanding of its chemical behavior. This includes the distribution of electrons in its molecular orbitals and the electrostatic potential around the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. joaquinbarroso.comimist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.comwikipedia.org A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, due to the electron-withdrawing character of the nitro group. This distribution of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Parameter | Conceptual Description | Predicted Influence of Substituents |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability. | The electron-donating methoxy and hydroxyl groups will raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted phenol. |

| LUMO Energy | Represents the electron-accepting ability. | The electron-withdrawing nitro group will lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | The combined effect of the electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show regions of high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group and regions of the aromatic ring are likely to exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. researchgate.netimist.ma The theoretical basis of QSAR lies in the principle that the properties of a chemical are a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to build predictive models.

For a molecule like this compound, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the HOMO and LUMO, dipole moment, and atomic charges. These are often calculated using quantum chemical methods.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its size, shape, and branching.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polar surface area, which are important for understanding the molecule's behavior in biological systems. nih.govnih.gov

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to develop a mathematical equation that correlates the descriptors with the activity of interest. Such models can then be used to predict the activity of new, untested compounds.

Spectroscopic Property Prediction and Validation

Computational methods enable the accurate prediction of various spectra, which can be correlated with experimental data to validate both the theoretical models and the experimental assignments.

Vibrational spectroscopy is a key technique for identifying functional groups and determining molecular structure. arxiv.org Computational simulations, primarily using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of molecules like this compound. scholarsresearchlibrary.com These calculations determine the frequencies and intensities of the normal modes of vibration. scholarsresearchlibrary.com

The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. scholarsresearchlibrary.com

Experimental FT-IR data for this compound shows characteristic vibrational bands. researchgate.net For instance, the O-H stretching vibration is typically observed in the high-frequency region, while vibrations of the nitro (NO₂) group, such as symmetric and asymmetric stretching, appear at lower frequencies. acs.org A comparison between the experimental IR bands and computationally predicted frequencies allows for a detailed and confident assignment of each spectral feature to a specific molecular motion. nih.gov

Table 1: Correlation of Experimental and Simulated Vibrational Frequencies for this compound

| Experimental FT-IR (cm⁻¹) researchgate.net | Calculated (DFT) Wavenumber (cm⁻¹, Scaled) | Vibrational Assignment |

| 3465 | 3470 | O-H Stretch |

| 3102 | 3105 | Aromatic C-H Stretch |

| 2945 | 2950 | Methoxy C-H Asymmetric Stretch |

| 2842 | 2845 | Methoxy C-H Symmetric Stretch |

| 1531 | 1528 | NO₂ Asymmetric Stretch |

| 1356 | 1350 | NO₂ Symmetric Stretch |

| 1291 | 1288 | C-O Stretch (Phenolic) |

| 1073 | 1075 | C-O Stretch (Methoxy) |

Note: Calculated values are hypothetical examples based on typical DFT (e.g., B3LYP/6-311+G(d,p)) performance and are for illustrative purposes.

The electronic absorption spectrum, typically measured by UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For nitrophenols, these spectra are characterized by absorption bands in the 200–400 nm range. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these spectra by calculating the energies of excited states and the probabilities of transitions to them (oscillator strengths). mdpi.com

For this compound, the predicted spectrum would likely show transitions involving the π-electron system of the benzene (B151609) ring, influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing nitro group. rsc.org These are often π → π* and n → π* transitions. The solvent environment can significantly impact the absorption spectrum, an effect that can be modeled computationally using methods like the Conductor-like Polarizable Continuum Model (C-PCM). rsc.org

Table 2: Predicted Electronic Transitions for this compound in Methanol

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 355 | 0.25 | π → π |

| S₀ → S₂ | 298 | 0.18 | n → π / π → π |

| S₀ → S₃ | 255 | 0.45 | π → π |

Note: These values are illustrative, based on TD-DFT calculations for similar nitrophenol compounds, and represent a plausible prediction. rsc.orgresearchgate.net

NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of organic molecules. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed with DFT. liverpool.ac.uk

The calculation involves placing the molecule in a magnetic field and computing the induced shielding tensor for each nucleus. These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is generally high, with deviations from experimental values being systematic and often correctable. liverpool.ac.uk Experimental NMR data for this compound has been reported, providing a basis for validation of such computational models. researchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| OH | 10.45 | ~10.5 |

| H-4 | 7.45 | ~7.3-7.5 |

| H-5 | 7.20 | ~7.1-7.3 |

| H-6 | 7.30 | ~7.2-7.4 |

| OCH₃ | 3.90 | ~3.95 |

| ¹³C NMR | ||

| C-1 (C-OH) | 150.5 | ~150.1 |

| C-2 (C-OCH₃) | 145.2 | ~145.0 |

| C-3 (C-NO₂) | 138.0 | ~137.8 |

| C-4 | 125.5 | ~125.3 |

| C-5 | 118.9 | ~118.7 |

| C-6 | 122.1 | ~121.9 |

| OCH₃ | 56.8 | ~56.5 |

Note: Experimental values are estimated based on typical ranges for substituted nitrophenols. Predicted values are hypothetical results from a GIAO/DFT calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing insights into their feasibility, kinetics, and selectivity.

By calculating the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along that coordinate leading from reactant to product. mdpi.com

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, DFT calculations can be used to locate the relevant transition states. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate. This allows for a complete mapping of the reaction pathway, elucidating the step-by-step mechanism. mdpi.com

Table 4: Hypothetical Energy Profile for Nitration at the C-5 Position

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NO₂⁺ | 0.0 |

| TS1 | Transition state for NO₂⁺ attack | +15.5 |

| Intermediate | σ-complex (Wheland intermediate) | +2.1 |

| TS2 | Transition state for proton loss | +5.7 |

| Products | 2-Methoxy-3,5-dinitrophenol + H⁺ | -10.2 |

Note: This table represents a plausible, illustrative reaction pathway and its energetics as would be determined by DFT calculations.

In reactions like electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming groups to specific positions. This regioselectivity is governed by the electronic properties of the substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their +M (mesomeric) effect, which donates electron density to the ring. The nitro (-NO₂) group is a strong deactivating, meta-directing group due to its -M and -I (inductive) effects, which withdraw electron density.

Computational chemistry can quantify these directing effects. By calculating the distribution of electron density in the molecule (e.g., through Mulliken or Natural Bond Orbital (NBO) population analysis), one can identify the carbon atoms that are most electron-rich and thus most susceptible to electrophilic attack. The positions ortho and para to the activating hydroxyl and methoxy groups will show higher negative charges. Conversely, the positions meta to the deactivating nitro group will be least deactivated. For this compound, the powerful directing effects of the -OH and -OCH₃ groups would likely dominate, favoring substitution at the C-4, C-6, and potentially C-5 positions, depending on the reaction conditions and the nature of the electrophile. Computational models can resolve this competition by comparing the activation barriers for attack at each possible site. nih.gov

Kinetic versus Thermodynamic Control in Reactions

There is currently no available research in scientific literature detailing computational investigations into the kinetic versus thermodynamic control of reactions involving this compound. Studies on related compounds, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041), have explored the kinetics of processes like catalytic reduction, but this information cannot be extrapolated to this compound due to the distinct electronic and steric influences of the methoxy group at the ortho position. rsc.org

Non-linear Optical (NLO) Property Theoretical Investigations

Similarly, a thorough search of computational chemistry literature yielded no specific theoretical investigations into the non-linear optical (NLO) properties of this compound. Theoretical NLO studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate properties like polarizability (α) and first-order hyperpolarizability (β). These calculations are crucial for identifying molecules with potential applications in optoelectronics and photonics.

While the NLO properties of various substituted nitrophenols and other organic molecules have been explored computationally, providing insights into structure-property relationships, no such data has been published for this compound. asianpubs.orgresearchgate.net Consequently, it is not possible to provide a data table or detailed findings on its calculated NLO properties.

Applications in Advanced Organic Synthesis and Atmospheric Research

Precursor in the Synthesis of Organic Intermediates

While not a large-scale commodity chemical, 2-methoxy-3-nitrophenol serves as a precursor in the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

This compound has been utilized as an intermediate in the synthesis of specific, biologically active compounds. One notable example is its use in preparing a diacetoxymercuri derivative which has been identified as a bactericide and antiseptic. google.com The synthesis of this organomercurial compound highlights the utility of the specific arrangement of functional groups on the this compound ring.

Furthermore, it has been synthesized as an intermediate in the pathway to produce 3,6-dinitrocatechol. researchgate.net While not a heterocyclic scaffold itself, dinitrocatechol represents a more complex, functionalized aromatic structure that could serve as a building block for various biologically active molecules. The broader field of medicinal chemistry extensively explores heterocyclic compounds for drug discovery, with scaffolds like pyrazoles, imidazoles, and oxadiazoles (B1248032) being central to many pharmaceuticals. nih.govijnrd.orgnih.govfrontiersin.orgmdpi.com Although direct, multi-step syntheses of complex heterocyclic drugs starting from this compound are not commonly reported, its role as a precursor to functionalized catechols and other derivatives indicates its potential as a starting material in synthetic routes targeting novel bioactive compounds.

Current research into biobased polymers has identified certain methoxyphenols as valuable monomer precursors; however, this compound is not among those prominently featured. The focus has largely been on related compounds such as 2-methoxy-4-vinylphenol (B128420) (MVP), which can be derived from lignin, a component of biomass. chemicalbook.comcdc.govcopernicus.org MVP is a styrene-like monomer that can be functionalized and polymerized through various methods, including radical polymerization, to create both thermoplastics and thermoset polymers. The presence of the vinyl group in MVP is critical for its polymerizability, a feature that this compound lacks. Therefore, the application of this compound as a direct precursor for advanced polymer monomers is not an established or documented use.

Role in Atmospheric Chemistry Research

Nitrated phenols, including methoxylated species like this compound, are recognized as important compounds in the atmosphere, originating from both primary emissions and secondary formation processes. They play a significant role in air quality and climate.

Methoxyphenols, such as guaiacol (B22219) (2-methoxyphenol), are well-established tracer compounds for biomass burning emissions, as they are direct pyrolysis products of lignin. cdc.govcopernicus.org In the atmosphere, these primary emissions can undergo chemical transformations, including nitration, particularly in the presence of nitrogen oxides (NOx). The reaction of guaiacol with nitrate (B79036) radicals (NO3) or its oxidation in the presence of NOx can lead to the formation of various nitroguaiacol isomers, including this compound. nih.govresearchgate.net

Therefore, the presence of this compound and other nitroguaiacols in atmospheric particulate matter can serve as a chemical marker for aged biomass burning plumes and indicate the formation of secondary organic aerosols (SOA). copernicus.orgresearchgate.netmdpi.comd-nb.info The detection of these nitrated compounds provides valuable insight into the atmospheric processing of emissions from wood combustion.

Below is a table summarizing key research findings on the role of nitrated guaiacols in atmospheric chemistry.

| Finding | Significance | References |

|---|---|---|

| Guaiacol (2-methoxyphenol) is a major component of biomass burning emissions. | Establishes the primary precursor for atmospheric nitroguaiacols. | copernicus.orgnih.govacs.org |

| Gas-phase reactions of guaiacol with NO3 radicals lead to the formation of secondary organic aerosols (SOA). | Demonstrates a key pathway for the atmospheric transformation of biomass burning emissions. | researchgate.net |

| Oxidation products of guaiacol found in the condensed phase are predominantly nitro-aromatics. | Highlights the importance of nitration in the chemical composition of SOA from biomass burning. | researchgate.net |

| The presence of nitroguaiacols can indicate the secondary formation of organic aerosols. | These compounds act as tracers for atmospheric aging processes. | nih.govmdpi.com |

Organic aerosols that absorb light in the near-ultraviolet and visible regions of the electromagnetic spectrum are known as "brown carbon" (BrC). nih.govacs.org Nitroaromatic compounds are a major class of chromophores that contribute to the light-absorbing properties of BrC. nih.gov

This compound, as a member of the nitroguaiacol family, is a significant contributor to BrC light absorption. Different isomers of nitroguaiacol exhibit distinct absorption spectra. researchgate.netnih.gov Generally, they strongly absorb light in the UV and yellow-visible regions (around 400-420 nm). researchgate.net The deprotonation of these phenolic compounds at higher pH values can cause a red-shift in their absorption, enhancing their ability to absorb visible light. nih.gov The formation of nitroguaiacols from the atmospheric processing of guaiacol leads to the creation of these light-absorbing SOA, which can impact the Earth's radiative balance. nih.govacs.org

The table below presents data on the absorption maxima (λmax) of different nitroguaiacol isomers, illustrating their contribution to the light-absorbing properties of brown carbon.

| Compound | Absorption Maxima (λmax) in nm | Reference |

|---|---|---|

| 4-Nitroguaiacol (4NG) | 212, 242, 346 | researchgate.net |

| 6-Nitroguaiacol (6NG) | 222, 292 | researchgate.net |

| 4,6-Dinitroguaiacol (4,6DNG) | 218, 274, 384, 426 | researchgate.net |

Atmospheric Photodegradation Kinetics and Product Identification

While specific kinetic data for the atmospheric photodegradation of this compound remains an area of active investigation, extensive research on related nitrophenols and methoxyphenols provides a strong basis for understanding its likely atmospheric fate. The atmospheric chemistry of such compounds is primarily dictated by their reactions with hydroxyl radicals (•OH), direct photolysis by sunlight, and their potential to form secondary organic aerosols (SOA).

The gas-phase degradation of nitrophenols is known to be initiated by photolysis, leading to the formation of biradicals. These reactive intermediates can subsequently react with molecular oxygen to form highly oxygenated, low-volatility compounds that are key precursors to the formation of SOA. rsc.org Studies on 2-nitrophenol (B165410) have shown significant SOA formation yields, in the range of 18%–24%, particularly in the absence of nitrogen oxides (NOx) and OH radical scavengers. rsc.org The presence of NOx can have an inhibiting effect on aerosol formation from nitrophenol photolysis. rsc.org

The reaction with the hydroxyl radical (•OH) is a major degradation pathway for methoxyphenols in the atmosphere. rsc.org For guaiacol (2-methoxyphenol), a structurally similar compound, the reaction with •OH radicals proceeds via both OH-addition and H-atom abstraction mechanisms. rsc.org Subsequent reactions in the presence of oxygen (O2) and NOx lead to a variety of oxidation products, including catechols, methyl glyoxylate, and malealdehyde. rsc.org Theoretical studies on guaiacol, creosol, and syringol have estimated their atmospheric lifetimes to be on the order of a few hours, highlighting the efficiency of this degradation pathway. rsc.org It is highly probable that this compound undergoes similar OH-initiated oxidation, leading to ring-opening and the formation of smaller, oxygenated products, as well as potentially contributing to the formation of nitroguaiacol and nitrocatechol under high-NO2 conditions. rsc.org

The direct photolysis of nitrophenols is also a significant atmospheric process. Quantum mechanical calculations have shown that both 2-nitrophenol and 4-nitrophenol (B140041) can readily dissociate under the influence of light in both gas and aqueous phases, with •OH and nitric oxide (NO) being major products. rsc.org The photolysis of ortho-nitrophenols, such as this compound, has been identified as a potential gas-phase source of nitrous acid (HONO), a crucial precursor for atmospheric •OH radicals. rsc.org

| Compound Family | Primary Atmospheric Fate | Key Products/Consequences | Influencing Factors |

| Nitrophenols | Photolysis, Reaction with •OH | Secondary Organic Aerosols (SOA), •OH, NO, HONO | NOx levels, presence of OH scavengers |

| Methoxyphenols | Reaction with •OH | Catechols, smaller oxygenated products, SOA | O2 and NOx concentrations |

Applications in Chemical Biology and Material Science

Beyond its role in the atmosphere, the unique photochemical and structural properties of this compound and its derivatives have led to their exploration in the fields of chemical biology and material science.

Development as Photolabile Protecting Groups for Neurotransmitters

The precise spatial and temporal control of biologically active molecules is a cornerstone of modern chemical biology. "Caged compounds," which are inactive molecules that can be "uncaged" by a flash of light to release an active substance, have become invaluable tools for studying dynamic biological processes. Nitroaromatic compounds, in particular, have been widely used as photolabile protecting groups (PPGs) for a variety of molecules, including amino acid neurotransmitters like glutamate (B1630785) and GABA. nih.gov

While direct application of this compound as a caging group for neurotransmitters is not yet extensively documented, a structurally related isomer, 2-methoxy-5-nitrophenyl glycine (B1666218) ester, has been successfully synthesized and characterized as a "caged glycine." researchgate.net This compound undergoes rapid photolysis, releasing glycine within 3 microseconds with a product quantum yield of 0.2 when irradiated with a laser pulse at 308 or 337 nm. researchgate.net Importantly, neither the caged compound nor the 2-methoxy-5-nitrophenol (B41512) photolysis byproduct interfered with glycine receptor function, demonstrating the biological compatibility of this approach. researchgate.net

The photochemical mechanism of release for o-nitrobenzyl-based PPGs, a class to which this compound belongs, is well-established and involves an intramolecular hydrogen abstraction by the excited nitro group. This process leads to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected molecule and a nitrosobenzaldehyde derivative. The efficiency and kinetics of this process are influenced by the substitution pattern on the aromatic ring. The presence and positioning of the methoxy (B1213986) group in this compound could potentially modulate its photochemical properties, such as its absorption wavelength and quantum yield, making it a candidate for the development of novel caged compounds for neurotransmitters and other bioactive molecules.

| Caged Compound (Isomer) | Released Molecule | Photolysis Wavelength (nm) | Release Timescale | Quantum Yield |

| 2-Methoxy-5-nitrophenyl glycine ester | Glycine | 308 or 337 | < 3 microseconds | 0.2 |

Contribution to Advanced Functional Materials (e.g., NLO materials)

The quest for new materials with tailored optical properties is a driving force in material science. Nonlinear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with a high degree of π-conjugation and a significant difference between their ground and excited state dipole moments often exhibit large second-order NLO responses, a property required for effects like second-harmonic generation (SHG).

The molecular structure of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an aromatic ring, suggests its potential as a building block for NLO materials. The specific arrangement of these groups can lead to a non-centrosymmetric charge distribution, which is a prerequisite for second-order NLO activity.